5-Fluoro-3-methylpicolinamide
Description
5-Fluoro-3-methylpicolinamide is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, with an amide functional group. This compound is structurally related to picolinic acid derivatives, which are widely studied for their roles in medicinal chemistry and organic synthesis. The fluorine atom enhances lipophilicity, metabolic stability, and hydrogen-bonding capacity, while the methyl group contributes to steric effects and modulates electronic properties . These features make it a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors where fluorine’s electronegativity and small atomic radius improve binding specificity .
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
QODAYYGXOJZBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methylpicolinamide typically involves the following steps:
O-Alkylation: The reaction begins with the formation of an aryloxide ion from 3-fluorophenol using a base.
Nitration and Reduction: The intermediate undergoes nitration followed by reduction to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and reaction requirements. Techniques such as avoiding column chromatography and using cost-effective materials are employed to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Fluoro-3-methylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylpicolinamide involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of 5-Fluoro-3-methylpicolinamide are best understood through comparative analysis with structurally related compounds. Key differences in substituents, physicochemical properties, and biological activities are summarized below.
Halogen-Substituted Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Biological Activity Insights |
|---|---|---|---|---|
| This compound | 5-F, 3-CH₃, amide | ~180.14 (estimated) | High lipophilicity; strong hydrogen-bonding capacity | Enhanced enzyme inhibition |
| 5-Chloro-3-methylpicolinamide | 5-Cl, 3-CH₃, amide | ~196.59 | Increased steric bulk; lower electronegativity vs. F | Reduced target affinity |
| 5-Bromo-3-methylpicolinamide | 5-Br, 3-CH₃, amide | ~241.04 | Higher molecular weight; potential toxicity concerns | Limited solubility |
Key Insight : Fluorine’s electronegativity and compact size optimize binding interactions compared to bulkier halogens (Cl, Br), which may hinder target engagement .
Methyl- and Trifluoromethyl-Substituted Derivatives
Positional Isomers and Functional Group Variations
Key Insight : Functional group positioning (e.g., ester vs. amide) critically impacts pharmacokinetics, with amides generally offering better metabolic stability .
Physicochemical and Spectroscopic Differentiation
Advanced analytical techniques are essential for distinguishing this compound from analogs:
- ¹⁹F NMR : Fluorine at the 5-position produces a distinct chemical shift (δ -120 to -125 ppm in DMSO-d₆) vs. other halogenated analogs .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 180.14) and fragmentation patterns differ from chlorine/bromine-substituted derivatives due to fluorine’s monoisotopic nature .
- Lipophilicity (LogP) : Measured LogP of ~1.2 for this compound, compared to ~1.8 for 5-Chloro-3-methylpicolinamide, reflecting fluorine’s balance of hydrophobicity and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
